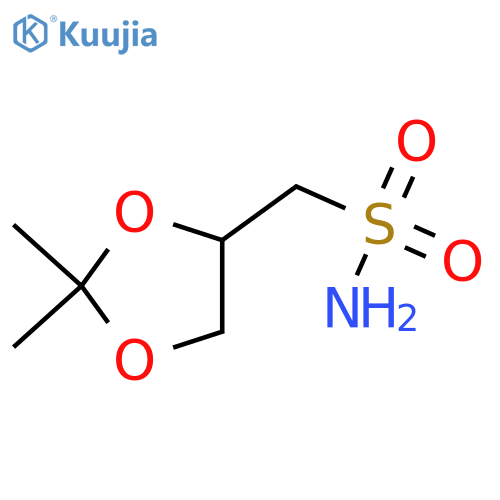Cas no 2229417-17-6 ((2,2-dimethyl-1,3-dioxolan-4-yl)methanesulfonamide)

(2,2-dimethyl-1,3-dioxolan-4-yl)methanesulfonamide 化学的及び物理的性質
名前と識別子
-
- (2,2-dimethyl-1,3-dioxolan-4-yl)methanesulfonamide
- EN300-1988097
- 2229417-17-6
-
- インチ: 1S/C6H13NO4S/c1-6(2)10-3-5(11-6)4-12(7,8)9/h5H,3-4H2,1-2H3,(H2,7,8,9)
- InChIKey: SVMVGPMLPJKMQQ-UHFFFAOYSA-N
- ほほえんだ: S(CC1COC(C)(C)O1)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 195.05652907g/mol
- どういたいしつりょう: 195.05652907g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87Ų
- 疎水性パラメータ計算基準値(XlogP): -0.8
(2,2-dimethyl-1,3-dioxolan-4-yl)methanesulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1988097-5.0g |
(2,2-dimethyl-1,3-dioxolan-4-yl)methanesulfonamide |
2229417-17-6 | 5g |
$2858.0 | 2023-05-26 | ||
| Enamine | EN300-1988097-0.5g |
(2,2-dimethyl-1,3-dioxolan-4-yl)methanesulfonamide |
2229417-17-6 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-1988097-5g |
(2,2-dimethyl-1,3-dioxolan-4-yl)methanesulfonamide |
2229417-17-6 | 5g |
$2858.0 | 2023-09-16 | ||
| Enamine | EN300-1988097-1g |
(2,2-dimethyl-1,3-dioxolan-4-yl)methanesulfonamide |
2229417-17-6 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-1988097-10g |
(2,2-dimethyl-1,3-dioxolan-4-yl)methanesulfonamide |
2229417-17-6 | 10g |
$4236.0 | 2023-09-16 | ||
| Enamine | EN300-1988097-0.25g |
(2,2-dimethyl-1,3-dioxolan-4-yl)methanesulfonamide |
2229417-17-6 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-1988097-1.0g |
(2,2-dimethyl-1,3-dioxolan-4-yl)methanesulfonamide |
2229417-17-6 | 1g |
$986.0 | 2023-05-26 | ||
| Enamine | EN300-1988097-10.0g |
(2,2-dimethyl-1,3-dioxolan-4-yl)methanesulfonamide |
2229417-17-6 | 10g |
$4236.0 | 2023-05-26 | ||
| Enamine | EN300-1988097-0.05g |
(2,2-dimethyl-1,3-dioxolan-4-yl)methanesulfonamide |
2229417-17-6 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-1988097-0.1g |
(2,2-dimethyl-1,3-dioxolan-4-yl)methanesulfonamide |
2229417-17-6 | 0.1g |
$867.0 | 2023-09-16 |
(2,2-dimethyl-1,3-dioxolan-4-yl)methanesulfonamide 関連文献
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
(2,2-dimethyl-1,3-dioxolan-4-yl)methanesulfonamideに関する追加情報
Comprehensive Overview of (2,2-dimethyl-1,3-dioxolan-4-yl)methanesulfonamide (CAS No. 2229417-17-6)
In the realm of organic chemistry and pharmaceutical intermediates, (2,2-dimethyl-1,3-dioxolan-4-yl)methanesulfonamide (CAS No. 2229417-17-6) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its dioxolane ring and methanesulfonamide functional group, serves as a versatile building block in synthetic chemistry. Researchers and industry professionals are increasingly exploring its utility in drug development, agrochemicals, and specialty materials, aligning with the growing demand for high-performance intermediates.
The molecular structure of (2,2-dimethyl-1,3-dioxolan-4-yl)methanesulfonamide features a cyclic acetal moiety, which enhances its stability under various reaction conditions. This attribute makes it particularly valuable for designing prodrugs or controlled-release formulations, a hot topic in modern pharmacology. Recent studies highlight its role in improving the bioavailability of active pharmaceutical ingredients (APIs), addressing one of the most searched queries in pharmaceutical R&D: "how to enhance drug solubility and absorption."
From a synthetic perspective, the methanesulfonamide group in this compound offers excellent reactivity for nucleophilic substitutions, enabling the creation of diverse derivatives. This flexibility resonates with the trend of structure-activity relationship (SAR) studies, a frequently searched term among medicinal chemists. Additionally, the 2,2-dimethyl-1,3-dioxolane fragment provides steric hindrance, which can be leveraged to fine-tune the compound's physicochemical properties, such as lipophilicity and metabolic stability.
In the context of green chemistry, another trending topic, (2,2-dimethyl-1,3-dioxolan-4-yl)methanesulfonamide stands out due to its potential for eco-friendly synthesis routes. Researchers are investigating catalytic methods to reduce waste and energy consumption during its production, aligning with global sustainability goals. This aspect is particularly relevant to industries seeking "green alternatives for chemical synthesis," a popular search phrase in academic and industrial circles.
The compound's applications extend beyond pharmaceuticals. Its structural motifs are being explored in material science, particularly in the development of polymeric coatings and adhesives. The dioxolane ring's ability to form stable linkages under mild conditions makes it attractive for designing biodegradable materials, a subject of intense interest given the current focus on environmental sustainability.
Analytical characterization of CAS No. 2229417-17-6 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure precise quality control, a critical factor for industries requiring high-purity intermediates. The compound's spectral data and synthetic protocols are frequently documented in peer-reviewed journals, catering to the needs of researchers searching for "reliable synthetic procedures for sulfonamide derivatives."
As the demand for tailor-made chemical building blocks grows, (2,2-dimethyl-1,3-dioxolan-4-yl)methanesulfonamide continues to attract attention from both academia and industry. Its balanced reactivity and stability profile position it as a promising candidate for future innovations in drug discovery and functional materials. With ongoing research, this compound may soon unlock new possibilities in targeted therapeutics and smart material design, addressing some of the most pressing challenges in modern science.
2229417-17-6 ((2,2-dimethyl-1,3-dioxolan-4-yl)methanesulfonamide) 関連製品
- 1805510-70-6(2,4-Bis(trifluoromethyl)-6-bromobenzenesulfonyl chloride)
- 2172268-15-2(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpyrrolidin-3-yl}acetic acid)
- 1806906-25-1(3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-carbonyl chloride)
- 2172278-58-7(4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methoxybutanoic acid)
- 1219972-46-9(3-2-(sec-Butyl)phenoxypiperidine hydrochloride)
- 2310123-85-2(N-(6-cyclopropylpyridin-3-yl)methylthiophene-3-carboxamide)
- 2059913-85-6((2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol)
- 1804793-57-4(Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2731009-38-2(4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo2.1.1hexane-3-carboxylic acid)
- 941968-53-2(3-(1H-indol-3-yl)-1-4-(propan-2-yl)phenylurea)




